molecular formula C19H14ClN3O3S B11342607 5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11342607
M. Wt: 399.9 g/mol
InChI Key: VXAJQAKAZYAUCJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-benzothiazolyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Coupling with Benzothiazole Derivative: The final step involves coupling the oxazole intermediate with a benzothiazole derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14ClN3O3S/c1-2-25-13-7-8-14-17(9-13)27-19(21-14)22-18(24)15-10-16(26-23-15)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3,(H,21,22,24)

InChI Key

VXAJQAKAZYAUCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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